3-Hydroxy-1-methylpyrrolidine-2,5-dione
CAS No.: 19948-27-7
Cat. No.: VC20744596
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19948-27-7 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | 3-hydroxy-1-methylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3 |
| Standard InChI Key | NLKACWKSCREJEL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC(C1=O)O |
| Canonical SMILES | CN1C(=O)CC(C1=O)O |
Introduction
Chemical Identity and Nomenclature
Primary Identification
3-Hydroxy-1-methylpyrrolidine-2,5-dione is identified by several key parameters that establish its precise chemical identity. The compound is officially classified with CAS registry number 19948-27-7, providing a unique identifier in chemical databases worldwide . With a molecular formula of C₅H₇NO₃, the compound has a precisely calculated molecular weight of 129.11400 g/mol, positioning it among smaller organic molecules with significant functionality .
Alternative Nomenclature
The compound is recognized by several synonyms in the chemical literature, demonstrating the various naming conventions applied to this molecule:
-
2,5-Pyrrolidinedione,3-hydroxy-1-methyl-
-
3-hydroxy-N-methylsuccinimide
-
3-hydroxy-1-methyl-pyrrolidine-2,5-dione
This variety of names reflects the compound's structural characteristics, with each name emphasizing different aspects of its molecular architecture. It is important to note that the stereoisomer (S)-(-)-2-hydroxy-N-methylsuccinimide represents a specific configuration of the compound with its own distinct CAS number (104612-35-3) .
Physical and Chemical Properties
Physical Characteristics
3-Hydroxy-1-methylpyrrolidine-2,5-dione presents as a solid substance at room temperature with distinctive physical properties. These properties are crucial for handling, storage, and application in research and industrial settings.
Table 1: Physical Properties of 3-Hydroxy-1-methylpyrrolidine-2,5-dione
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Density | 1.438 g/cm³ | |
| Boiling Point | 314.9°C at 760 mmHg | |
| Flash Point | 144.3°C | |
| Vapor Pressure | 3.87×10⁻⁵ mmHg at 25°C | |
| Refractive Index | 1.549 |
The stereoisomer (S)-(-)-2-hydroxy-N-methylsuccinimide exhibits a melting point range of 82-87°C and appears as an off-white to light yellow solid, with specific optical activity measured as [α]20/D -75°, c=3.5 in ethanol .
Solubility Profile
The compound exhibits limited solubility in common organic solvents. Based on data for the stereoisomer, it is slightly soluble in:
This solubility profile influences the selection of appropriate solvents for reactions, purification processes, and formulations involving this compound.
Synthetic Approaches
General Synthesis Methods
While respecting the source limitations, it is worth noting that 3-hydroxy-1-methylpyrrolidine-2,5-dione can be synthesized through various chemical approaches. The stereoisomer form can be produced through stereoselective synthetic routes that maintain the configuration at the carbon bearing the hydroxyl group. The precise synthetic conditions, including temperature, solvent systems, and catalysts, significantly impact the yield and stereochemical outcome of these reactions.
Industrial Considerations
For industrial production, factors such as scalability, cost-effectiveness, and environmental impact must be considered. The relatively high boiling point (314.9°C) and flash point (144.3°C) suggest that the compound has good thermal stability for various manufacturing processes .
Chemical Reactivity
Functional Group Reactivity
The chemical structure of 3-hydroxy-1-methylpyrrolidine-2,5-dione contains several reactive functional groups that define its chemical behavior:
-
The hydroxyl group at position 3 can participate in various reactions typical of alcohols, including oxidation, esterification, and substitution reactions.
-
The succinimide functionality (pyrrolidine-2,5-dione) features two carbonyl groups that can undergo nucleophilic addition reactions.
-
The N-methyl group provides steric effects that influence the reactivity of the adjacent carbonyl groups.
These functional groups allow the compound to serve as a versatile building block in organic synthesis.
Spectroscopic Properties
Structural Identification
The compound can be characterized using various spectroscopic techniques. Its standard InChI key for the related compound 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is VDKARDFDKODJSI-UHFFFAOYSA-N, while the stereoisomer (S)-(-)-2-hydroxy-N-methylsuccinimide has an InChI key of NLKACWKSCREJEL-VKHMYHEASA-N . These identifiers are crucial for database searches and structural verification.
The canonical SMILES notation provides a linear representation of the molecular structure that is computer-readable and facilitates computational analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume